3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one
Description
Properties
CAS No. |
5784-66-7 |
|---|---|
Molecular Formula |
C17H8Cl2F6N2O |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H8Cl2F6N2O/c1-7-26-14-12(5-10(18)6-13(14)19)15(28)27(7)11-3-8(16(20,21)22)2-9(4-11)17(23,24)25/h2-6H,1H3 |
InChI Key |
ZZGMLWPBMVXNMT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazolinone core, followed by the introduction of the trifluoromethyl and dichloro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate.
Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substitutions may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting key enzymes or signaling proteins involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations
Core Structure Differences: The target and Compound 4l share a quinazolinone core, whereas the Kanto compounds () feature a cyclobutene-dione core. Quinazolinones are often explored for bioactivity (e.g., kinase inhibition), while cyclobutene-diones may serve as dyes or chiral catalysts .
Substituent Effects :
- Trifluoromethyl vs. Methoxy Groups : The target’s 3,5-bis(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to the methoxyphenyl groups in Compound 4l. This could enhance membrane permeability and target binding in drug design .
- Chlorine vs. Methyl Groups : The dichloro substituents in the target may improve oxidative stability compared to the dimethylpropyl group in Compound 4l.
Synthesis Complexity :
- Compound 4l’s synthesis () involves a multi-step Pd-catalyzed reaction with 81% yield. The target compound’s synthesis likely requires similar conditions but with boronic acids bearing trifluoromethyl and chloro substituents .
In contrast, the target’s dichloro and trifluoromethyl groups align with trends in antiviral or anticancer agent development .
Biological Activity
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, particularly in cancer and antimicrobial research.
Chemical Structure and Properties
The compound's molecular formula is , and its structural features include a quinazolinone core substituted with trifluoromethyl and dichloro groups. These substitutions are known to enhance biological activity by improving the compound's lipophilicity and bioavailability.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H9Cl2F6N3O2 |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F |
| InChI | InChI=1S/C18H9Cl2F6N3O2/c19-10-4-12-15(13(20)5-10)27-7-29(16(12)31)6-14(30)28-11-2-8(17(21,22)23)1-9(3-11)18(24,25)26/h1-5,7H,6H2,(H,28,30) |
Anticancer Properties
Research indicates that derivatives of quinazolinones exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit liver cancer cell growth (HepG2 and Hep3B), demonstrating a concentration-dependent effect on cell viability and apoptosis induction. The compound's mechanism involves modulation of the HNF 4α pathway and inhibition of the STAT3 signaling pathway, which is crucial in cancer progression .
Case Study:
In an experimental setup, treatment with varying concentrations (1–10.8 µM) over different time periods (0–72 hours) resulted in notable reductions in cell proliferation and colony formation. Furthermore, in vivo studies confirmed the compound's efficacy in preventing tumor growth at a dosage of 5 mg/kg .
Antimicrobial Activity
The trifluoromethyl group in the compound has been associated with enhanced antimicrobial properties. Studies have shown that similar compounds exhibit potent inhibitory effects against drug-resistant bacteria such as MRSA. The minimum biofilm eradication concentrations (MBEC) for related derivatives were reported as low as 1 µg/mL, indicating strong bactericidal activity .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MBEC (µg/mL) |
|---|---|---|
| 3,5-bis(trifluoromethyl)phenyl | MRSA | 1 |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro... | Various | <10 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound's ability to inhibit critical kinases involved in proliferation and survival pathways makes it a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
